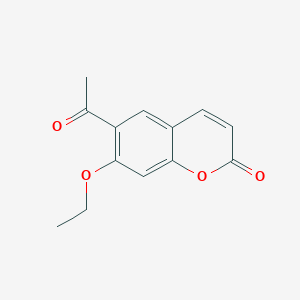

6-Acetyl-7-ethoxy-2H-chromen-2-one

Beschreibung

Eigenschaften

Molekularformel |

C13H12O4 |

|---|---|

Molekulargewicht |

232.23 g/mol |

IUPAC-Name |

6-acetyl-7-ethoxychromen-2-one |

InChI |

InChI=1S/C13H12O4/c1-3-16-12-7-11-9(4-5-13(15)17-11)6-10(12)8(2)14/h4-7H,3H2,1-2H3 |

InChI-Schlüssel |

YPWNHEXIUIFWSP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=C2C=CC(=O)OC2=C1)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pechmann Condensation

The Pechmann reaction remains a cornerstone for synthesizing coumarin scaffolds. For 6-acetyl-7-ethoxy derivatives, a modified approach involves condensing resorcinol derivatives with β-keto esters under acidic conditions.

Procedure :

Resorcinol (5.5 g, 0.05 mol) is dissolved in dioxane, followed by dropwise addition of concentrated HSO (2 mL) at 25°C. Ethyl acetoacetate (7 mL) is introduced, and the mixture is heated to 60°C for 4 hours. The product precipitates upon cooling and is recrystallized from methanol, yielding 7-hydroxy-4-methylcoumarin (91%). Subsequent O-alkylation with ethyl bromide in acetone using KCO as a base affords 7-ethoxy-4-methylcoumarin, which undergoes Friedel-Crafts acetylation at the 6-position.

Key Data :

Direct O-Alkylation of 7-Hydroxycoumarins

Alkylation of 7-hydroxy-4-methylcoumarin with ethylating agents is a widely adopted strategy.

Procedure :

7-Hydroxy-4-methylcoumarin (656 mg, 3.73 mmol) is refluxed with ethyl bromide (520 mg, 4.29 mmol) in acetone (35 mL) using KCO (1.29 g, 9.33 mmol) as a base. After 6 hours, the mixture is concentrated, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 90:10). Acetylation at the 6-position is achieved using acetyl chloride in the presence of AlCl.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for multi-step syntheses.

Procedure :

A mixture of 7-hydroxy-4-methylcoumarin (1 mmol), ethyl bromide (1.2 mmol), and CsCO (1.2 mmol) in acetonitrile is irradiated at 100°C for 20 minutes. The intermediate is acetylated using acetic anhydride under microwave conditions (150°C, 10 minutes).

Key Data :

Smiles Rearrangement and Hydrolysis

A novel approach involves Smiles rearrangement of O-alkylated intermediates to introduce the acetyl group.

Procedure :

7-Hydroxycoumarin is alkylated with α-bromoacetamide derivatives in DMF using CsCO. The intermediate undergoes O→N Smiles rearrangement at 70°C for 24 hours, followed by acidic hydrolysis to yield 6-acetyl-7-ethoxycoumarin.

Key Data :

-

Mechanistic Insight : Rearrangement proceeds via a spirocyclic transition state, confirmed by H NMR monitoring.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Acetyl-7-ethoxy-2H-chromen-2-one kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen in Alkohole umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Elektrophile Substitution kann durch Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen erleichtert werden.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation zu Chinonen führen, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in den aromatischen Ring einführen .

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Acetyl-7-ethoxy-2H-chromen-2-one serves as a precursor for synthesizing other coumarin derivatives. Its chemical structure is conducive to various modifications, allowing researchers to explore new compounds with enhanced properties.

Research indicates that this compound exhibits significant biological activities:

- Antioxidant Properties: The compound has been studied for its ability to scavenge free radicals, which may contribute to its potential therapeutic effects against oxidative stress-related diseases.

- Anticancer Activity: Several studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance, it has shown effectiveness against breast and prostate cancer cell lines by modulating cell cycle regulatory proteins.

Medicinal Applications

The medicinal potential of this compound includes:

- Anti-inflammatory Effects: Research suggests that the compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity: Preliminary studies have indicated that this compound possesses antimicrobial properties, effective against various bacterial strains.

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human breast cancer cell lines (BT-474 and MDA-MB-231). The results indicated a dose-dependent inhibition of cell proliferation, correlating with increased levels of cyclin-dependent kinase inhibitor p21 and downregulation of the p53 tumor suppressor gene.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| BT-474 | 15 | Induction of apoptosis |

| MDA-MB-231 | 12 | Modulation of cell cycle regulators |

Case Study 2: Antioxidant Activity

In vitro assays evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

| Concentration (μM) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Wirkmechanismus

The mechanism of action of 6-Acetyl-7-ethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, it can disrupt microbial cell membranes and inhibit the growth of pathogens. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

6-Chloro-7-methoxy-2H-chromen-2-one (C₁₀H₇ClO₃)

- Substituents : Chloro (position 6), methoxy (position 7).

- Molecular Weight : 210.61 g/mol .

- Key Differences: The chloro and methoxy groups reduce electron density compared to the acetyl-ethoxy combination in the target compound.

8-Acetyl-7-hydroxy-2H-chromen-2-one (C₁₂H₁₀O₅)

- Substituents : Acetyl (position 8), hydroxy (position 7).

- Melting Point : 197–199°C .

- Key Differences : The hydroxy group at position 7 enables hydrogen bonding, increasing solubility in polar solvents compared to the ethoxy group in the target compound. The acetyl group at position 8 may alter steric interactions in biological targets compared to position 5.

6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one (C₁₁H₁₀O₄)

- Substituents : Hydroxy (position 6), methoxy (position 7), methyl (position 4).

- The hydroxy-methoxy combination mimics natural coumarins like scoparone, which exhibit antioxidant activity.

6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one (C₁₁H₁₀ClO₃)

- Substituents : Chloro (position 6), hydroxy (position 7), dimethyl (positions 3 and 4).

- Molecular Weight : 224.64 g/mol .

Physicochemical Properties

*Estimated properties based on structural analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 6-Acetyl-7-ethoxy-2H-chromen-2-one?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Core Chromenone Formation : Start with a resorcinol derivative (e.g., 7-hydroxycoumarin) and introduce the ethoxy group via alkylation using ethyl bromide and a base (e.g., K₂CO₃) .

Acetylation : Introduce the acetyl group at the 6-position using acetyl chloride or acetic anhydride under Friedel-Crafts conditions (e.g., BF₃·Et₂O as a catalyst) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to isolate the product.

- Validation : Confirm structure via (e.g., acetyl proton at δ 2.5–2.7 ppm, ethoxy protons at δ 1.3–1.5 ppm) and mass spectrometry (expected molecular ion at m/z 246.22) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- : Identify substituent environments (e.g., acetyl, ethoxy, and aromatic protons). Compare shifts with analogous compounds (e.g., 7-ethoxycoumarin derivatives show aromatic protons at δ 6.1–7.8 ppm) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguous structures by obtaining single crystals (solvent: ethanol/water) and refining data with SHELXL (R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer :

Parameter Optimization : Ensure computational models (e.g., DFT/B3LYP/6-311+G(d,p)) account for solvent effects (e.g., chloroform) and tautomerism .

Cross-Validation : Compare experimental shifts with multiple computational methods (e.g., GIAO vs. CSGT). For example, acetyl proton shifts in similar chromenones show <0.3 ppm deviation when solvent is modeled .

Error Analysis : Statistically evaluate deviations (e.g., mean absolute error >0.5 ppm suggests structural misassignment) and re-examine synthesis/purity .

Q. What strategies are effective for refining crystal structures of this compound when twinning is present?

- Methodological Answer :

Twin Law Identification : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, a 180° rotation about the crystallographic axis is common in monoclinic systems .

Data Integration : Employ SAINT or SADABS to correct for overlapping reflections .

Validation : Check R-factor convergence (target: <0.05) and validate with PLATON’s ADDSYM to detect missed symmetry .

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer :

Kinetic Studies : Monitor intermediates via HPLC or in situ FTIR (e.g., acetyl group hydrolysis under acidic conditions) .

Isotopic Labeling : Use -labeled acetyl groups to track substituent migration in rearrangement reactions .

Computational Modeling : Simulate transition states (e.g., Gaussian09) to identify energetically favorable pathways. For example, acetylation at the 6-position is favored due to resonance stabilization .

Data Contradiction and Analysis

Q. How should researchers address conflicting bioactivity data in different assay systems?

- Methodological Answer :

Assay Standardization : Use positive controls (e.g., quercetin for antioxidant assays) and normalize data to cell viability (MTT assay) .

Solubility Checks : Ensure consistent DMSO concentrations (<1% v/v) to avoid solvent interference .

Statistical Analysis : Apply ANOVA or t-tests to evaluate significance (p < 0.05). For example, discrepancies in IC₅₀ values >20% may indicate assay variability .

Q. What methods improve purity assessment when chromatographic data conflicts with melting point analysis?

- Methodological Answer :

Multi-Technique Cross-Check : Combine HPLC (C18 column, acetonitrile/water gradient) with DSC (melting onset within ±2°C of literature) .

Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., deacetylated derivatives at m/z 204.18) .

Recrystallization Optimization : Test solvent polarity (e.g., ethyl acetate vs. methanol) to enhance crystal lattice uniformity .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 246.22 g/mol | |

| X-ray R-factor | <0.05 (SHELXL-refined) | |

| Acetyl: δ 2.5–2.7; Ethoxy: δ 1.3–1.5 ppm | ||

| IR Stretches | C=O: 1700 cm⁻¹; C-O: 1250 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.